N,N-Dimethylpentadecylamine

Description

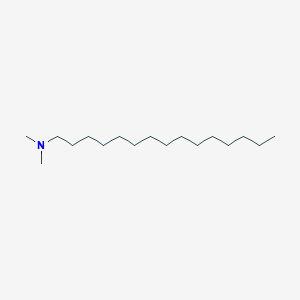

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethylpentadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHHYQWNNZIBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170190 | |

| Record name | N,N-Dimethylpentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17678-60-3 | |

| Record name | N,N-Dimethyl-1-pentadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17678-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylpentadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylpentadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpentadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Dimethylpentadecylamine and Its Analogues

Classical Alkylation Routes for Tertiary Amine Synthesis

Traditional methods for synthesizing tertiary amines like N,N-Dimethylpentadecylamine have long been established in organic chemistry. These routes typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution or reductive processes.

Reductive Amination Strategies with Pentadecanal (B32716) and Dimethylamine (B145610) Precursors

Reductive amination is a highly effective and direct method for preparing amines. chemrxiv.org For the synthesis of this compound, this strategy involves the reaction of pentadecanal with dimethylamine. The process occurs in two main stages: the initial reaction between the aldehyde and the secondary amine forms an unstable enamine intermediate. This intermediate is then reduced in situ to the desired tertiary amine without being isolated.

A variety of reducing agents can be employed for this transformation. The Borch reduction, using sodium cyanoborohydride, is a classic choice due to its mild nature and tolerance of many functional groups. mdma.ch However, concerns over the toxicity of cyanide byproducts have led to the exploration of alternatives. mdma.ch Sodium borohydride, when combined with titanium(IV) isopropoxide, offers an efficient, environmentally benign system for the reductive alkylation of dimethylamine with various aldehydes at room temperature. mdma.ch This method conveniently uses a mixture of dimethylamine hydrochloride and triethylamine (B128534) as the source of the nucleophilic dimethylamine, avoiding the need to handle gaseous amines. mdma.ch Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another powerful technique for the reduction step.

The choice of solvent and reaction conditions, such as temperature and pressure, is crucial for optimizing the yield and purity of the final product. Solvents like methanol (B129727) or ethanol (B145695) are commonly used. kanto.co.jp

Direct Alkylation of Dimethylamine with Pentadecyl Halides

The direct alkylation of dimethylamine with a pentadecyl halide (e.g., 1-bromopentadecane (B48590) or 1-chloropentadecane) is a fundamental S_N2 (bimolecular nucleophilic substitution) reaction. youtube.comfishersci.co.uk In this process, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the pentadecyl halide and displacing the halide ion. youtube.com

A significant challenge in this method is controlling the extent of alkylation. masterorganicchemistry.com The product, this compound, is itself a nucleophile and can react further with another molecule of the pentadecyl halide to form a quaternary ammonium (B1175870) salt. This over-alkylation leads to a mixture of products and reduces the yield of the desired tertiary amine. masterorganicchemistry.comlibretexts.org

To favor the formation of the tertiary amine, a large excess of dimethylamine is often used. This ensures that the pentadecyl halide is more likely to encounter a molecule of dimethylamine rather than the product amine. google.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) in the presence of a base to neutralize the hydrogen halide formed during the reaction. fishersci.co.uk The reactivity of the alkyl halide follows the order I > Br > Cl. fishersci.co.uk While alkyl iodides are the most reactive, chlorides are often used due to their lower cost and broader availability. fishersci.co.uk In such cases, a catalytic amount of sodium iodide can be added to generate the more reactive alkyl iodide in situ. fishersci.co.uk

| Method | Reactants | Key Features | Challenges |

| Reductive Amination | Pentadecanal, Dimethylamine, Reducing Agent (e.g., NaBH₄/Ti(OⁱPr)₄, H₂/Pd-C) | High efficiency; direct route. chemrxiv.orgmdma.ch | Requires control of reduction conditions. |

| Direct Alkylation | Pentadecyl Halide, Dimethylamine | Simple S_N2 reaction. youtube.com | Risk of over-alkylation to quaternary ammonium salts. masterorganicchemistry.comlibretexts.org |

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound benefits from both homogeneous and heterogeneous catalytic systems that facilitate C-N bond formation under milder conditions and with higher atom economy.

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity for amine synthesis. Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are widely investigated for reactions such as reductive amination and the direct amination of alcohols. magtech.com.cnresearchgate.net

For instance, rhodium-based catalysts combined with specific ligands have been shown to be effective for the reductive amination of long-chain aldehydes like undecanal (B90771) with secondary amines, a reaction directly analogous to the synthesis of this compound. researchgate.net These catalytic systems operate under molecular hydrogen and can achieve high selectivity for the desired tertiary amine. researchgate.net Similarly, iridium catalysts have been developed for the reductive amination of carbonyl compounds under mild conditions. kanto.co.jp

Another significant advancement is the N-alkylation of amines with alcohols, a process that generates water as the sole byproduct. magtech.com.cn Homogeneous ruthenium complexes, for example, can catalyze the reaction between secondary amines and primary alcohols to form tertiary amines. magtech.com.cn This "borrowing hydrogen" or "hydrogen auto-transfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the amine. beilstein-journals.orgresearchgate.net

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Rhodium/Ligand Complexes | Reductive Amination | Aldehydes, Secondary Amines | High selectivity under H₂. researchgate.net |

| Iridium Complexes | Reductive Amination | Carbonyls, Amines | Effective under mild conditions. kanto.co.jp |

| Ruthenium/Phosphine Complexes | N-Alkylation with Alcohols | Alcohols, Secondary Amines | High atom economy (water byproduct). magtech.com.cn |

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. csic.esrsc.org For the synthesis of long-chain amines, these catalysts are often employed in the amination of alcohols or the hydrogenation of amides and nitriles.

Supported metal nanoparticles are a cornerstone of heterogeneous catalysis. For example, nickel nanoparticles supported on alumina (B75360) have been reported as a versatile catalyst for the direct synthesis of primary amines from alcohols and ammonia (B1221849). acs.org Similar principles apply to the synthesis of tertiary amines. Catalytic amination of fatty alcohols with dimethylamine over copper chromite or noble metal catalysts is a known industrial route. google.com The reaction typically requires elevated temperatures (160°C–230°C) and produces the desired tertiary amine, with water as the only byproduct. magtech.com.cngoogle.com

The hydrogenation of amides offers another pathway. The reduction of N,N-dimethylpentadecanamide over a heterogeneous catalyst can yield this compound. Rhodium-Vanadium supported on alumina (Rh-V/Al₂O₃) has been shown to be effective for the hydrogenation of N,N-dimethyldodecanamide to the corresponding tertiary amine with high conversion and yield. csic.es

| Catalyst | Support | Reaction | Yield/Conversion |

| Nickel (Ni) | Alumina (Al₂O₃) | Amination of Alcohols | Good for primary amine synthesis. acs.org |

| Copper Chromite | - | Amination of Alcohols | Industrial method for tertiary amines. google.com |

| Rhodium-Vanadium (Rh-V) | Alumina (Al₂O₃) | Hydrogenation of Tertiary Amides | High conversion (~94%) reported for analogues. csic.es |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound is an area where these principles can be effectively applied.

A key green strategy is the catalytic amination of alcohols, which are readily available and produce only water as a byproduct, maximizing atom economy. magtech.com.cn This approach is inherently greener than methods using alkyl halides, which generate stoichiometric amounts of salt waste. researchgate.net The use of heterogeneous catalysts in these reactions further enhances their green credentials by allowing for catalyst recycling and minimizing metal contamination in the product. acs.orgacs.org

The choice of solvent is another critical factor. Developing syntheses that can be performed in greener solvents like ethanol or even water is a major goal. acs.orgorganic-chemistry.org Molybdenum-catalyzed allylic amination has been successfully demonstrated in ethanol, highlighting the potential for using less hazardous solvents in C-N bond formation. acs.orgorganic-chemistry.org Furthermore, research into solvent-free reaction conditions, where one of the reactants may act as the solvent, represents an ideal green chemistry scenario. rsc.org

The development of catalysts based on earth-abundant and non-noble metals, such as manganese or iron, is another active area of research that aligns with green chemistry principles by moving away from expensive and rare precious metals like rhodium and palladium. magtech.com.cnbeilstein-journals.org

Solvent-Free and Aqueous Reaction Media

The use of solvent-free and aqueous reaction media represents a significant step towards greener chemical processes. These approaches minimize the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Solvent-free reactions for the synthesis of tertiary amines are gaining traction. rsc.orgacs.org One notable method involves the high-temperature, solvent-free quaternization of tertiary amines using dimethyl sulfate. google.comgoogle.com While this applies to the synthesis of quaternary ammonium compounds, the underlying principle of conducting reactions in the absence of a solvent at elevated temperatures is relevant. Another approach is the iridium-catalyzed alkylation of primary amines with alcohols, which can be performed without any additional base or solvent, offering an efficient and green route to tertiary amines. acs.org A patent describes a method for the high-temperature, solvent-free quaternization of specific tertiary amines using dimethylsulfate to produce quaternary ammonium compounds. google.comgoogle.com

Aqueous media also provide an environmentally friendly alternative for amine synthesis. researchgate.netscirp.orgscirp.org The synthesis of N-substituted aminopentanes has been successfully demonstrated in water through the reaction of amines with 1-bromopentane. scirp.orgscirp.org This method highlights the potential of water as a viable solvent for nucleophilic substitution reactions leading to the formation of amines. The key advantages of using water include its low cost, non-flammability, and high efficiency for reactions involving water-soluble substrates. scirp.orgscirp.org

A Chinese patent details a method for synthesizing N,N-dimethylamine compounds through the nucleophilic substitution of halogenated hydrocarbons with N,N-dimethylformamide (DMF) in the presence of water in a closed system. google.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgionicviper.org Reactions with high atom economy are inherently more sustainable as they generate less waste.

Reductive amination is a powerful technique for synthesizing amines and is often optimized for atom economy. jocpr.comuniv-rennes.fr Direct reductive amination, which combines a carbonyl compound, an amine, and a reducing agent in a single pot, is particularly atom-economical as it avoids the need to pre-form imine intermediates. jocpr.com The use of catalysts, such as transition metal complexes, can further enhance the efficiency and selectivity of these reactions. jocpr.com For instance, iridium-catalyzed direct reductive amination of ketones with secondary amines is a 100% atom-economical process that produces water as the only byproduct. univ-rennes.fr

The Eschweiler-Clarke reaction, a classic method for the N-methylation of primary and secondary amines using formaldehyde (B43269) and formic acid, is another example of an atom-economical process. mdpi.comjk-sci.com This reaction proceeds with high yields and avoids the use of more hazardous alkylating agents. mdpi.comjk-sci.com Theoretical studies using density functional theory (DFT) have provided insights into the reaction mechanism, suggesting that two molecules of formic acid are involved: one to form the iminium ion and the other to facilitate the hydride transfer. researchgate.net

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an ideal atom-economical reaction in principle. ionicviper.orgwikipedia.org While it often requires a catalyst, it offers a direct route to amines from readily available starting materials. wikipedia.org

The table below summarizes various synthetic approaches and their relevance to atom economy.

| Reaction Type | Key Features | Atom Economy | References |

| Direct Reductive Amination | One-pot synthesis, avoids pre-formed intermediates. | High | jocpr.comuniv-rennes.fr |

| Eschweiler-Clarke Reaction | Uses formaldehyde and formic acid for methylation. | High | mdpi.comjk-sci.comresearchgate.net |

| Hydroamination | Direct addition of N-H across a C-C multiple bond. | High (in theory) | ionicviper.orgwikipedia.org |

| Iridium-Catalyzed Alkylation | Solvent-free and base-free conditions. | High | acs.org |

Stereochemical Control and Regioselectivity in Analogous Syntheses

Achieving stereochemical control and regioselectivity is crucial in the synthesis of complex molecules, including analogues of this compound that may contain chiral centers or require specific substitution patterns.

Stereochemical Control: The synthesis of chiral amines is of significant interest, particularly in the pharmaceutical industry. mdpi.comnih.govacs.org Asymmetric reductive amination is a key strategy for preparing enantiomerically enriched amines. jocpr.comd-nb.info This can be achieved using chiral catalysts, chiral auxiliaries, or biocatalysts to control the stereochemical outcome of the reaction. jocpr.com For example, natural α-amino acids can serve as starting materials for the synthesis of chiral long-chain diamines and tetramines, where the inherent chirality of the amino acid is transferred to the final product. mdpi.comresearchgate.net

Regioselectivity: Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of tertiary amines, controlling which C-H bond is functionalized or where a nucleophile attacks is critical. For instance, the regioselective insertion of o-carborynes into the α-C-H bond of tertiary amines has been achieved with high yields and selectivity. nih.gov The regioselectivity in this case is governed by the acidity of the α-C-H proton of the tertiary amine. nih.gov

Ruthenium-catalyzed allylic amination of tertiary allylic esters provides a method for the synthesis of α-tertiary amines as single regioisomers. scispace.comoup.com The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the amination. Similarly, highly regioselective C-H alkylation of tertiary amines with alkenes has been accomplished using scandium complexes, offering an atom-economical route to structurally diverse tertiary amine derivatives. researchgate.net The regioselectivity of this reaction can be switched by modifying the catalyst's ligands or the alkene substrate. researchgate.net

The table below highlights methods that offer significant control over stereochemistry and regioselectivity.

| Synthetic Method | Control Type | Key Features | References |

| Asymmetric Reductive Amination | Stereochemical | Use of chiral catalysts or auxiliaries. | jocpr.comd-nb.info |

| Synthesis from Chiral Pool | Stereochemical | Utilizes naturally chiral starting materials like amino acids. | mdpi.comresearchgate.net |

| o-Carboryne Insertion | Regioselective | Controlled by the acidity of the α-C-H proton. | nih.gov |

| Ruthenium-Catalyzed Allylic Amination | Regioselective | Produces single regioisomers of α-tertiary amines. | scispace.comoup.com |

| Scandium-Catalyzed C-H Alkylation | Regioselective | Switched by catalyst ligands or substrate. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylpentadecylamine

Nucleophilicity and Basicity of the Tertiary Amine Moiety

The core reactivity of N,N-Dimethylpentadecylamine stems from the lone pair of electrons on the nitrogen atom. This lone pair allows the molecule to function as both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). Most simple alkylamines have pKa values in the range of 9.5 to 11.0, making them significantly more basic than ammonia (B1221849) (pKa of NH₄⁺ is ~9.25). msu.edu The alkyl groups, including the long pentadecyl chain, are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the amine's basicity. quora.com

| Compound | Conjugate Acid | pKa of Conjugate Acid |

| Ammonia | NH₄⁺ | ~9.25 |

| Methylamine | CH₃NH₃⁺ | ~10.64 |

| Diethylamine | (CH₃CH₂)₂NH₂⁺ | ~10.93 |

| Triethylamine (B128534) | (CH₃CH₂)₃NH⁺ | ~10.75 |

| Data sourced from general amine basicity studies. msu.edumasterorganicchemistry.com The pKa of triethylamine is slightly lower than diethylamine, a phenomenon often attributed to solvation effects of the protonated amine. masterorganicchemistry.com |

The fifteen-carbon pentadecyl chain significantly influences the reactivity of the amine nitrogen, primarily through steric and solubility effects.

Steric Hindrance: The bulky pentadecyl group creates steric hindrance around the nitrogen atom. This hindrance can impede the approach of electrophiles, thereby reducing the amine's nucleophilicity compared to less hindered tertiary amines like trimethylamine (B31210). masterorganicchemistry.commasterorganicchemistry.com While basicity (a thermodynamic property) is enhanced by the chain's electron-donating nature, nucleophilicity (a kinetic property) can be diminished, especially in reactions with sterically demanding electrophiles. masterorganicchemistry.com

Solubility and Aggregation: The long hydrophobic chain makes this compound poorly soluble in water but highly soluble in nonpolar organic solvents. In aqueous systems, it can act as a surfactant, forming micelles above a certain concentration. This aggregation behavior can alter its apparent reactivity, as the amine nitrogen may be sequestered within the hydrophobic core of the micelles, affecting its availability to react with substrates in the aqueous phase. The reactivity is expected to decrease as the alkyl chain length increases. industrialchemicals.gov.auresearchgate.net

Electrophilic Reactions Involving the Amine Nitrogen

The nucleophilic nitrogen atom readily participates in reactions with a variety of electrophiles, leading to the formation of new covalent bonds.

Tertiary amines undergo quaternization, an Sₙ2 reaction with an alkylating agent, to form quaternary ammonium (B1175870) salts. masterorganicchemistry.com this compound reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dialkyl sulfates to yield a tetra-substituted ammonium cation with a corresponding counter-anion. researchgate.netgoogle.com

The reaction involves the nucleophilic attack of the tertiary amine's nitrogen on the electrophilic carbon of the alkylating agent. While the reaction is general for tertiary amines, its rate is sensitive to steric hindrance. scispace.com The long pentadecyl chain may slightly decrease the reaction rate compared to smaller tertiary amines. masterorganicchemistry.com These resulting quaternary ammonium salts, particularly those with one or more long alkyl chains, often exhibit surfactant properties.

| Amine | Alkylating Agent | Solvent | Product |

| N,N-Dimethylbenzylamine | n-Dodecyl bromide | Acetonitrile | N-Benzyl-N,N-dimethyl-N-dodecylammonium bromide |

| N,N-Dimethylaminopropylamine | Methyl salicylate (B1505791) | - | Quaternized ammonium salicylate salt |

| Tertiary Amines | Dimethyl carbonate | - | Quaternary ammonium methyl carbonate |

| This table presents examples of quaternization reactions analogous to those expected for this compound, based on established methods. researchgate.netgoogle.com |

This compound can be readily oxidized to its corresponding N-oxide, this compound N-oxide. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comwikipedia.org

The mechanism involves a nucleophilic attack from the amine's nitrogen atom on the electrophilic oxygen of the oxidant. liverpool.ac.uk When using H₂O₂, the reaction yields the N-oxide and water as the only byproduct, making it a clean, atom-economical process. google.com The resulting N,N-dimethylalkylamine oxides are a commercially important class of surfactants. wikipedia.orgmedchemexpress.com The Cope elimination is a classic reaction of tertiary amine N-oxides, where heating induces an intramolecular E2 elimination to form an alkene and a hydroxylamine. masterorganicchemistry.com

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Aqueous medium, controlled temperature | google.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | masterorganicchemistry.com |

| Caro's acid (H₂SO₅) | Aqueous solution | wikipedia.org |

| Ruthenium trichloride (B1173362) / Bromamine-T | Acetonitrile/water, 80°C | researchgate.net |

Carbon-Hydrogen Bond Activation in the Pentadecyl Chain

The functionalization of inert C-H bonds, particularly the C(sp³)-H bonds found in alkyl chains, is a formidable challenge in modern organic synthesis. technion.ac.il The pentadecyl chain of this compound possesses numerous C-H bonds that are chemically very similar, making site-selective activation difficult. technion.ac.il

A prominent strategy for achieving such transformations involves transition metal catalysis, where the amine itself can act as a directing group. rsc.orgnih.gov In palladium-catalyzed reactions, the nitrogen atom can coordinate to the metal center, positioning it to activate a specific C-H bond intramolecularly, typically at the γ-carbon (the third carbon from the nitrogen). This process forms a stable five- or six-membered palladacycle intermediate, which can then undergo further reactions. nih.govresearchgate.netresearchgate.net

However, this directed C-H activation faces competition from other potential pathways, such as β-hydride elimination, which can lead to decomposition. acs.org The development of specialized ligands is often necessary to favor the desired C-H activation pathway over these competing reactions. researchgate.netacs.org While the general principles of amine-directed C-H activation are well-established, specific studies detailing the C-H activation of the pentadecyl chain in this compound are not widely reported. Such a reaction would be a target for advanced synthetic methodology development aiming to functionalize long-chain aliphatic molecules selectively. rsc.orgrsc.org

Radical Reactions and Mechanistic Pathways

Radical reactions offer a powerful avenue for C-H bond functionalization, and tertiary amines like this compound can participate in such transformations. The generation of radicals adjacent to the nitrogen atom (α-amino radicals) is a key mechanistic step, often initiated by single-electron transfer (SET) processes.

While specific studies on this compound are limited, the reactivity of analogous compounds, such as N,N-dimethylaniline, provides insight into potential mechanistic pathways. For instance, α-amino radicals can be generated from N,N-dialkylanilines through photocatalyzed hydrogen atom transfer (HAT) processes. researchgate.net These highly reactive intermediates can then engage in various bond-forming reactions, including cyclizations. researchgate.net For this compound, a similar SET mechanism could lead to the formation of a radical cation, which, upon deprotonation at an adjacent carbon, would yield a neutral α-amino radical. This species is nucleophilic and can add to electron-deficient alkenes or participate in other radical cascade reactions. nih.gov

The general inertness of radicals towards many functional groups like alcohols and amines allows for high chemoselectivity in complex molecular settings. nih.gov Radical reactions are often initiated under mild conditions, for example, by heating with a radical initiator like AIBN (Azobisisobutyronitrile) or through photoredox catalysis. uchicago.edumdpi.com

Functionalization of the Alkyl Chain

The long pentadecyl chain of this compound is essentially a saturated hydrocarbon, making its functionalization challenging due to the high strength of C-H bonds. However, modern synthetic methods provide routes for such transformations.

One prominent strategy is C–H borylation, which can introduce a versatile boronate ester group onto the alkyl chain. While not specifically documented for this compound, studies on similar long-chain alkyl compounds show that iridium-catalyzed borylation can functionalize terminal methyl groups or other secondary C-H bonds. nih.gov For instance, N-hexyl piperidine, which contains an alkyl chain, undergoes borylation predominantly at the terminal methyl group. nih.gov This suggests that this compound could be selectively functionalized at the ω-position of its C15 chain.

Another approach involves the functionalization of amphiphilic molecules containing long alkyl chains. For example, the terminal hydroxyl groups of polyethylene (B3416737) glycol (PEG) chains attached to alkyl ether lipids can be functionalized using reagents like propargyl bromide, enabling further modification via click chemistry. nih.gov This strategy of end-group functionalization could be adapted to derivatives of this compound if a suitable functional handle were installed at the terminus of the pentadecyl chain. The introduction of methyl groups or other substituents onto conjugated side chains has also been shown to be an effective strategy for fine-tuning the properties of organic molecules. rsc.org

Reaction Kinetics and Thermodynamic Profiles

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound, defining the rates of its reactions and the energy changes involved.

Determination of Rate Constants and Activation Energies

The rate of a chemical reaction is quantified by the rate constant (k), and its temperature dependence is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. pearson.com Activation energy represents the minimum energy required for a reaction to occur. pearson.comlibretexts.org

Kinetic studies on the N-demethylation of the related compound N,N-dimethylaniline, catalyzed by the enzyme chloroperoxidase, reveal how kinetic parameters can be determined. nih.gov In this study, the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) were measured across a range of pH values. nih.gov For non-enzymatic reactions involving this compound, rate constants could be determined by monitoring the concentration of reactants or products over time under controlled temperature conditions. libretexts.org

An example of determining activation energy comes from studies of proton exchange in N,N-dimethylaniline in trifluoroacetic acid. By measuring the exchange rate at different temperatures using NMR spectroscopy, an activation energy of 18.8 ± 3.2 kcal/mol was calculated. researchgate.net A similar experimental design could be applied to quantify the kinetics of processes involving this compound.

Computational Chemistry in Reaction Mechanism Elucidation

Energy Landscape Mapping for Competing Pathways

The energy landscape for a chemical reaction describes the potential energy of a system as a function of the spatial arrangement of its atoms. Mapping this landscape allows for the identification of transition states and the calculation of activation energy barriers for different possible reaction pathways. A lower activation energy barrier indicates a more kinetically favorable pathway. For a tertiary amine like this compound, several competing pathways can be computationally and experimentally investigated.

Detailed Research Findings

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the energy landscapes of complex reactions. For tertiary amines, key competing pathways include:

C-H Bond Activation vs. β-Hydride Elimination: In the presence of transition metal catalysts, such as palladium, tertiary amines can undergo C-H bond activation, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. A significant competing pathway is β-hydride elimination, which leads to the decomposition of the amine. DFT analysis of various tertiary alkylamines has shown that the energy barriers for these two pathways can be very close, often differing by only a few kcal/mol. The specific ligand environment of the catalyst can play a crucial role in selectively lowering the barrier for the desired C-H activation pathway while suppressing β-hydride elimination. For instance, the use of an N-acetyl amino acid ligand has been shown to decrease the energy barrier for γ-C(sp³)–H activation.

Nucleophilic Substitution (S_N2) vs. Elimination (E2): As a nucleophile, the nitrogen atom of this compound can attack an electrophilic carbon, leading to a substitution reaction. However, its basicity also allows it to abstract a proton from a substrate, initiating an elimination reaction. The balance between these two pathways is highly dependent on the structure of the substrate, the nature of the leaving group, the strength of the base/nucleophile, and the solvent. For secondary alkyl halides, for example, strongly basic nucleophiles tend to favor the E2 pathway, leading to the formation of an alkene. Polar aprotic solvents can favor S_N2 reactions, while higher temperatures generally favor elimination.

Oxidation and Ozonation: Tertiary amines are susceptible to oxidation. The reaction with ozone, for instance, can proceed through two main competing pathways: an oxygen-transfer reaction to form the corresponding N-oxide, and an electron-transfer pathway that leads to the formation of an amine radical cation. DFT studies on simple aliphatic amines have shown that the oxygen-transfer reaction to form N-oxides has a relatively low activation energy barrier (ΔG≠ of 8–10 kcal mol−1). The electron-transfer pathway can lead to N-dealkylation, resulting in a secondary amine and an aldehyde, and this pathway can be partially suppressed by radical scavengers.

Data on Competing Pathways for Analogous Tertiary Amines

While specific data for this compound is unavailable, the following table provides a conceptual framework based on findings for other tertiary amines, illustrating how energy barriers might differ for competing pathways. These values are illustrative and would vary for this compound.

| Reaction Type | Competing Pathway 1 | Illustrative Energy Barrier (kcal/mol) | Competing Pathway 2 | Illustrative Energy Barrier (kcal/mol) | Conditions Favoring Pathway 1 | Conditions Favoring Pathway 2 |

| Catalytic C-H Activation | γ-C-H Arylation | ~26.3 | β-Hydride Elimination | ~29.0 | Presence of specific ligands (e.g., Ac-Tle-OH) | Less sterically hindered catalyst sites |

| Reaction with Alkyl Halides | S_N2 (Substitution) | Varies | E2 (Elimination) | Varies | Weakly basic nucleophiles, polar aprotic solvents | Strongly basic nucleophiles, heat |

| Reaction with Oxidants (e.g., O₃) | O-Transfer (N-Oxide formation) | 8-10 | Electron Transfer (N-Dealkylation) | 21-34 | --- | Presence of radical initiators |

| Reaction with CO₂ | Amine-assisted carbamic acid formation | ~13.2 | Water-assisted carbamic acid formation | ~16.5 | High amine concentration | Presence of moisture |

It is important to note that the long pentadecyl chain in this compound would introduce significant steric hindrance, which could influence the energy barriers of these competing pathways compared to smaller tertiary amines. For example, steric bulk around the nitrogen atom might disfavor S_N2 reactions at sterically hindered electrophiles and could also influence the binding to catalytic sites.

Derivatization Chemistry and Advanced Analytical Techniques for N,n Dimethylpentadecylamine

Strategic Derivatization for Enhanced Chromatographic Separation

For gas chromatography (GC) analysis, the primary goals of derivatization are to increase the volatility and thermal stability of the analyte. libretexts.org By converting the polar amine into a less polar, more volatile derivative, chromatographic separation is improved, leading to sharper peaks and enhanced resolution. research-solution.com

Alkylation and Acylation Derivatization Strategies for Amines

Alkylation and acylation are two common derivatization strategies for amines intended for GC analysis. research-solution.comnih.gov

Alkylation involves replacing an active hydrogen with an alkyl or arylalkyl group. weber.hu While primarily used for primary and secondary amines, certain alkylation techniques can be adapted for tertiary amines. The main application of alkylation in amine analysis is the formation of more volatile derivatives. research-solution.com For instance, the reaction of a tertiary amine with an alkyl chloroformate can lead to the formation of a carbamate (B1207046), a derivative suitable for GC analysis. researchgate.net A significant challenge with N,N-Dimethylpentadecylamine, a tertiary amine, is its inherent lack of a reactive hydrogen, making direct alkylation difficult. However, a dealkylation step followed by derivatization with an alkyl chloroformate can be an effective strategy. researchgate.net

Acylation is the process of introducing an acyl group into a molecule. libretexts.org This method is highly effective for primary and secondary amines, converting them into amides, which are more stable and volatile. research-solution.com Reagents like acetic anhydride (B1165640) and perfluorinated anhydrides (e.g., trifluoroacetic anhydride, heptafluorobutyric anhydride) are commonly used. gcms.czthermofisher.com The resulting fluorinated derivatives are particularly useful for enhancing sensitivity with an electron capture detector (ECD). libretexts.org For tertiary amines such as this compound, direct acylation is not feasible. However, techniques involving dealkylation to form a secondary amine would allow subsequent acylation. This two-step approach overcomes the challenge of derivatizing the non-reactive tertiary amine center. researchgate.netnih.gov

| Strategy | General Reaction | Target Amines | Benefits for GC Analysis | Applicability to this compound |

|---|---|---|---|---|

| Alkylation | Replacement of an active hydrogen with an alkyl group. weber.hu | Primarily primary and secondary amines; tertiary amines via dealkylation. weber.huresearchgate.net | Increases volatility and improves peak shape. research-solution.com | Requires a dealkylation step to create a reactive site, followed by reaction with a reagent like an alkyl chloroformate. researchgate.net |

| Acylation | Introduction of an acyl group (R-C=O). libretexts.org | Primarily primary and secondary amines. libretexts.org | Improves stability, volatility, and allows for sensitive detection with ECD when using fluorinated reagents. libretexts.orgresearch-solution.com | Direct acylation is not possible; requires prior conversion to a secondary amine. nih.gov |

Silylation Techniques for Volatility Modification

Silylation is a widely used derivatization technique in GC analysis, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process significantly reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. gcms.czchemcoplus.co.jp

However, the reactivity of functional groups towards silylating reagents is influenced by steric hindrance and the nature of the group itself. sigmaaldrich.com The general order of reactivity is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com Within amines, primary amines are more reactive than secondary amines. sigmaaldrich.com Tertiary amines, like this compound, are generally considered unreactive towards silylation reagents because they lack an active hydrogen atom to be replaced. weber.hu

Despite this, powerful silylating reagents, often used with a catalyst, can sometimes derivatize less reactive or sterically hindered compounds. chemcoplus.co.jpphoenix-sci.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), especially when combined with a catalyst like trimethylchlorosilane (TMCS), are very potent. researchgate.netphoenix-sci.com While direct silylation of this compound is unlikely, these strong reagents might be explored under forcing conditions, although the formation of a stable derivative is not guaranteed. researchgate.net The primary utility of silylation remains with compounds possessing active hydrogens. gcms.cz

| Reagent | Abbreviation | Description | Reactivity with this compound |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful trimethylsilyl donor, often used with a catalyst like TMCS for difficult-to-silylate compounds. phoenix-sci.com | Unlikely to react directly due to the absence of an active hydrogen. weber.hu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A very volatile and strong TMS donor. chemcoplus.co.jp | Unlikely to react directly. weber.hu |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable than TMS derivatives. chemcoplus.co.jp | Unlikely to react directly. weber.hu |

| Trimethylchlorosilane | TMCS | Often used as a catalyst to increase the reactivity of other silylating reagents. phoenix-sci.com | Used as a catalyst, but direct derivatization is not expected. phoenix-sci.com |

Specific Reagents and Optimized Reaction Conditions for Tertiary Amine Derivatization

The derivatization of tertiary amines for GC analysis often requires a different approach compared to primary and secondary amines. A common strategy involves the reaction of the tertiary amine with an alkyl chloroformate. researchgate.netnih.gov This reaction proceeds via dealkylation of the tertiary amine, followed by the formation of a carbamate derivative.

A notable method involves a two-phase derivatization using aryl chloroformate esters. nih.gov For example, reagents like 2,4-dichlorophenyl chloroformate and pentafluorophenyl chloroformate react with tertiary amines at room temperature. nih.gov The reaction is rapid, often completed within minutes, and produces stable carbamates with high electron-capture response, enabling sensitive detection. nih.gov

Optimized Reaction Conditions:

Reagents: Aryl chloroformates (e.g., pentafluorophenyl chloroformate). nih.gov

Solvent: A two-phase system, such as methylene (B1212753) chloride and an aqueous phase. nih.gov

Catalyst/Additive: Sodium iodide can be added to facilitate the reaction. nih.gov

Temperature: Ambient temperature is typically sufficient. nih.gov

Time: Reaction times are often short, around 5 minutes. nih.gov

This approach allows for the selective derivatization of a tertiary amine even in the presence of its corresponding secondary amine. nih.gov For this compound, this method represents a viable and efficient strategy for producing a derivative suitable for GC-ECD analysis.

Spectroscopic Derivatization for Enhanced Detection

For analytical methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed not to increase volatility, but to introduce a chemical moiety that can be readily detected by UV-Visible (UV-Vis) or fluorescence detectors. libretexts.orgtandfonline.com This is particularly important for compounds like this compound, which lack a native chromophore or fluorophore. chromforum.orgresearchgate.net

Introduction of Chromophores for UV-Vis Detection

To make this compound detectable by UV-Vis spectrophotometry, a chromophore—a part of a molecule responsible for its color—must be chemically attached. tandfonline.comresearchgate.net This derivatization transforms the non-absorbing analyte into a product with significant absorbance at a specific wavelength, enhancing detection sensitivity and selectivity. mdpi.com

Several reagents are used to introduce chromophoric moieties into molecules. tandfonline.com For amines, reagents containing nitroaromatic groups, such as nitrobenzoyl chlorides, are effective. tandfonline.com However, these reagents typically react with primary and secondary amines. libretexts.org Derivatizing a tertiary amine like this compound for UV-Vis detection presents a challenge. One potential, though less direct, route could involve a reaction that opens the tertiary amine structure to allow for the attachment of a chromophoric group. Another approach is to utilize reagents that can form a charge-transfer complex with the tertiary amine, where the complex itself absorbs in the UV-Vis region.

| Reagent | Target Functional Group | Principle | Potential for this compound |

|---|---|---|---|

| m-Toluoyl chloride | Aliphatic amines. tandfonline.com | Inserts an aromatic chromophoric moiety. tandfonline.com | Primarily for primary/secondary amines; direct reaction is unlikely. |

| Benzoyl chloride | Primary and secondary amines. nih.gov | Attaches a benzoyl group, a strong chromophore. nih.gov | Direct reaction is not feasible. |

| Nitrobenzoyl reagents | Amines. tandfonline.com | Introduces a highly absorbing nitroaromatic group. tandfonline.com | Reactivity is mainly with primary and secondary amines. |

| 2-Naphthalenethiol | Isothiocyanates. mdpi.com | Adds a naphthalene (B1677914) group with high molar absorptivity. mdpi.com | Not directly applicable to amines. This illustrates the principle of adding a strong chromophore. |

Mechanistic Aspects of Derivatization Reactions

The derivatization of tertiary amines, while less common than for primary and secondary amines, can be achieved through specific reactions. One common approach involves the formation of charged derivatives to enhance detection by mass spectrometry. The reaction mechanism hinges on the nucleophilic character of the tertiary amine nitrogen, which can react with suitable electrophilic reagents. For instance, quaternization reactions with alkyl halides can introduce a permanent positive charge, significantly improving ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

Another approach involves oxidative cleavage of the N-alkyl groups, though this is less common for creating stable derivatives for quantitative analysis. The choice of derivatizing agent is paramount and is dictated by the analytical technique to be employed (e.g., GC-MS, LC-MS, or HPLC with fluorescence detection). libretexts.orggreyhoundchrom.com

Kinetic studies are essential for optimizing derivatization reactions, ensuring they are rapid, reproducible, and proceed to completion for accurate quantification. These studies typically investigate the influence of several factors on the reaction rate and yield.

Key Parameters Investigated in Kinetic Studies:

Temperature: Derivatization reactions are often accelerated by heating. For example, some reactions are performed at temperatures ranging from 40°C to 100°C to ensure completion within a practical timeframe, such as 30 to 60 minutes. rsc.org

Reaction Time: Kinetic monitoring helps determine the minimum time required to achieve maximum derivative yield. Incomplete reactions can lead to underestimation of the analyte concentration.

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte is optimized to drive the reaction to completion without creating excessive background noise or interfering side products.

The efficiency of derivatization reactions for amines is highly dependent on the solvent system and the pH of the reaction medium. nih.gov

pH Effects: The pH is arguably the most critical parameter in the derivatization of amines. For an amine to act as a nucleophile, it must be in its free base (unprotonated) form. Therefore, derivatization reactions are typically conducted in alkaline conditions. nih.gov The optimal pH for the derivatization of aliphatic amines is often in the range of 8 to 11.5. nih.govrsc.orgresearchgate.net At acidic or neutral pH, the amine is protonated (R₃NH⁺), rendering it non-nucleophilic and thus unreactive towards electrophilic derivatizing agents. The selection of an appropriate buffer system is essential to maintain the optimal pH throughout the reaction. researchgate.net

Solvent Effects: The choice of solvent influences the solubility of the reactants (the amine and the derivatizing agent) and the stability of the resulting derivative. Polar aprotic solvents are often preferred for these reactions. nih.gov The solvent can also affect the reaction rate by stabilizing transition states or intermediates. For long-chain aliphatic amines like this compound, which have significant nonpolar character, the solvent must be capable of solvating both the long alkyl chain and the polar reactants.

The table below illustrates the conceptual effect of pH on the yield of a typical derivatization reaction for a tertiary amine.

Table 1: Conceptual Influence of pH on Derivatization Efficiency of a Tertiary Amine

| pH | Amine Form | Nucleophilicity | Expected Derivative Yield | Rationale |

|---|---|---|---|---|

| 4.0 | Protonated (R₃NH⁺) | Very Low | < 5% | The amine is protonated and cannot act as a nucleophile. |

| 7.0 | Mostly Protonated | Low | 10-30% | A small fraction of the amine is in its free base form. |

| 9.5 | Mostly Unprotonated | High | > 95% | Optimal pH for ensuring the amine is in its reactive, unprotonated form. rsc.org |

Application in Complex Sample Matrices for Analytical Method Development

Developing robust analytical methods for this compound in complex matrices, such as environmental samples, requires careful optimization of sample preparation, derivatization, and instrumental analysis to ensure sensitivity, selectivity, and accuracy. mdpi.comarabjchem.orgamericanpharmaceuticalreview.com

The determination of trace levels of long-chain aliphatic amines in environmental matrices like water or soil is a significant analytical challenge. nih.govresearchgate.net These matrices contain numerous interfering compounds that can suppress the analyte signal or co-elute during chromatographic analysis.

A typical workflow for trace analysis involves:

Extraction: Solid-Phase Extraction (SPE) is a commonly used technique to isolate and pre-concentrate amines from aqueous samples. nih.gov Mixed-mode SPE sorbents with both reversed-phase and cation-exchange functionalities are particularly effective for retaining and isolating amines from complex sample matrices.

Derivatization: Following extraction and elution from the SPE cartridge, the analyte is derivatized to enhance its detectability. For LC-MS analysis, a derivatizing agent that introduces a permanent charge or a group with high proton affinity is ideal. For GC-MS, derivatization aims to increase volatility and thermal stability.

Instrumental Analysis: The derivatized sample is then analyzed using a high-resolution separation technique coupled with a sensitive detector. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high selectivity and sensitivity. nih.govrsc.org For GC analysis, a mass spectrometer is the detector of choice, providing both quantification and structural confirmation. researchgate.net

Method development focuses on optimizing each step to maximize recovery, minimize matrix effects, and achieve the lowest possible limits of detection (LOD). researchgate.net For instance, a method for analyzing aliphatic amines in urban aerosols involved online derivatization with o-phthalaldehyde (B127526) (OPA) followed by HPLC with fluorescence detection, achieving detection limits at the ng/m³ level. rsc.org While OPA is for primary amines, similar principles of pre-concentration and sensitive detection apply to tertiary amines using appropriate reagents.

For a derivatization-based analytical method to be used for quantitative purposes, it must undergo rigorous validation to demonstrate that it is reliable, reproducible, and fit for its intended purpose. researchgate.netgtfch.orghbm4eu.eu Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.org

Key validation parameters include: hbm4eu.eunpra.gov.my

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. This is typically assessed by a correlation coefficient (R²) of ≥0.99. rsc.org

Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery experiments on blank matrix samples, with typical acceptance criteria of 80-120% recovery.

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD), which should typically be ≤15%.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.

The table below summarizes typical performance characteristics for a validated quantitative method.

Table 2: Typical Validation Parameters and Acceptance Criteria for a Quantitative Derivatization-Based LC-MS/MS Method

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | rsc.org |

| Accuracy (Recovery) | 80% - 120% | gtfch.org |

| Precision (RSD) | ≤ 15% | gtfch.org |

| Specificity | No significant interference at the retention time of the analyte | ich.org |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | gtfch.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) |

| N,N-dimethylaniline |

Theoretical and Computational Investigations of N,n Dimethylpentadecylamine

Conformational Analysis and Stereodynamics

Specific studies on the conformational analysis and stereodynamics of N,N-Dimethylpentadecylamine are absent from the scientific literature. Such analyses are critical for understanding the three-dimensional shapes the molecule can adopt and the dynamics of their interconversion. unibas.itrsc.orgrsc.org

A detailed exploration of the conformational landscape of this compound through energy minimization techniques has not been reported. This process would involve systematically exploring different spatial arrangements of the molecule's atoms to find the most stable conformations (local and global energy minima). plos.orgnih.gov For a molecule with a long and flexible pentadecyl chain, this would be a computationally intensive task, revealing a complex potential energy surface with numerous conformers.

There are no molecular dynamics (MD) simulations specifically focused on the alkyl chain flexibility of this compound. MD simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.govnih.gov For this molecule, MD simulations could track the movements of the long alkyl chain over time, providing insights into its flexibility, the rates of conformational changes, and how it might interact with other molecules or surfaces. arxiv.orgmdpi.com

Prediction of Spectroscopic Parameters

No specific predictions of spectroscopic parameters for this compound from computational methods are available. Theoretical predictions of spectra are invaluable for interpreting experimental data and can provide a deeper understanding of the molecule's structure and bonding. youtube.comresearchgate.netphyschemres.org Such studies would typically involve calculations of vibrational frequencies (for infrared and Raman spectroscopy), nuclear magnetic shielding constants (for NMR spectroscopy), and electronic transition energies (for UV-Vis spectroscopy).

Computational NMR and IR Spectral Simulations

Computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the prediction of spectral data that can corroborate or guide experimental findings. Density Functional Theory (DFT) is a widely used method for simulating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. cea.frschrodinger.com

For this compound, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations predict the resonance frequencies of the ¹H and ¹³C nuclei, which are highly sensitive to their local electronic environment. The long alkyl chain's carbons would exhibit chemical shifts characteristic of saturated hydrocarbons, while the carbons and protons closer to the electron-withdrawing nitrogen atom would be deshielded and appear at a higher chemical shift (downfield).

Similarly, IR spectral simulations involve calculating the vibrational frequencies of the molecule's bonds. By determining the second derivatives of the energy with respect to atomic displacements, a theoretical IR spectrum can be generated. This spectrum would show characteristic peaks for C-H stretching and bending, C-N stretching, and other vibrations within the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following data is illustrative and represents typical values expected from computational simulations based on chemical principles. Actual experimental or calculated values may vary.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-(CH₃)₂ | 2.2 - 2.3 | 45.0 - 46.0 |

| N-CH₂- (α-carbon) | 2.3 - 2.5 | 58.0 - 60.0 |

| N-CH₂-CH₂- (β-carbon) | 1.4 - 1.6 | 26.0 - 28.0 |

| -(CH₂)₁₂- (bulk methylene) | 1.2 - 1.4 | 29.0 - 30.0 |

| -CH₂-CH₃ (penultimate carbon) | 1.2 - 1.4 | 22.0 - 23.0 |

| -CH₃ (terminal methyl) | 0.8 - 0.9 | 14.0 - 15.0 |

Table 2: Predicted IR Vibrational Frequencies for this compound Disclaimer: The following data is illustrative and represents typical values expected from computational simulations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Symmetric C-H Stretch | -CH₃, -CH₂- | 2850 - 2870 |

| Asymmetric C-H Stretch | -CH₃, -CH₂- | 2920 - 2960 |

| C-H Bend (Scissoring) | -CH₂- | 1450 - 1470 |

| C-H Bend (Rocking) | -(CH₂)n- | 720 - 730 |

| C-N Stretch | Aliphatic Amine | 1050 - 1250 |

UV-Vis Absorption and Fluorescence Properties Prediction

The electronic properties of a molecule, such as its UV-Vis absorption, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a saturated aliphatic amine like this compound, which lacks extensive chromophores (like conjugated double bonds or aromatic rings), significant absorption is not expected in the standard UV-Vis range (200-800 nm). The primary electronic transitions (n → σ*) would occur in the far-UV region, typically below 200 nm.

The prediction of fluorescence is more complex as it involves the properties of the first excited state, including its geometry and lifetime. For simple aliphatic amines, the quantum yield of fluorescence is generally very low, meaning they are not considered fluorescent. Computational models would likely predict a very low probability of radiative decay from the excited state back to the ground state.

Table 3: Predicted Electronic Absorption Properties for this compound Disclaimer: The following data is illustrative and based on the expected properties of saturated amines.

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → σ* | < 200 | Low to Moderate |

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a powerful framework to quantify the reactivity of molecules using various descriptors derived from the principles of density functional theory. nih.govrsc.org These descriptors help in understanding and predicting the chemical behavior of a molecule in reactions.

Electrophilicity and Nucleophilicity Indices for Reaction Prediction

Table 4: Illustrative Conceptual DFT Global Reactivity Descriptors for this compound Disclaimer: The following values are hypothetical, intended to illustrate the expected outcome of a DFT calculation.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | E_HOMO | -5.5 | Relatively high, indicating electron-donating ability. |

| LUMO Energy | E_LUMO | 2.0 | High, indicating poor electron-accepting ability. |

| Electrophilicity Index | ω | 0.9 | Low, suggesting weak electrophilic character. |

| Nucleophilicity Index | N | 3.5 | Moderate to high, suggesting strong nucleophilic character. |

Fukui Functions and Local Reactivity Analysis

While global descriptors describe the molecule as a whole, local reactivity descriptors like the Fukui function pinpoint specific reactive sites within the molecule. researchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f⁻(r) corresponds to the removal of an electron (electrophilic attack) and highlights the most nucleophilic sites.

f⁺(r) corresponds to the addition of an electron (nucleophilic attack) and highlights the most electrophilic sites.

For this compound, calculations would show the highest value of f⁻ on the nitrogen atom, confirming it as the primary site for attack by electrophiles (e.g., protonation). The highest values of f⁺ would likely be distributed among the hydrogen atoms on the carbons alpha to the nitrogen, identifying them as the most susceptible sites for attack by a strong nucleophile. semanticscholar.orgscholarsresearchlibrary.com

Table 5: Illustrative Condensed Fukui Function Values for Key Atoms in this compound Disclaimer: The following data is hypothetical. Higher values indicate a greater propensity for the specified type of attack.

| Atom Site | f⁻ (for Electrophilic Attack) | f⁺ (for Nucleophilic Attack) |

| Nitrogen (N) | 0.45 | 0.02 |

| N-Methyl Carbons (C) | 0.05 | 0.08 |

| α-Methylene Carbon (C) | 0.04 | 0.09 |

| Hydrogens on α-Methylene (H) | 0.01 | 0.12 |

Solvent Effects Modeling in Theoretical Calculations

The chemical environment significantly influences a molecule's properties and reactivity. Therefore, computational models often incorporate the effects of a solvent. acs.org This can be done through two main approaches:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. sci-hub.box This is a computationally efficient way to account for bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions like hydrogen bonding but is computationally much more demanding.

For a tertiary amine like this compound, moving from a nonpolar to a polar solvent in a simulation would be expected to stabilize charge separation, potentially lowering the energy of polar transition states and affecting the calculated values of spectral and reactivity descriptors. For instance, the nucleophilicity of the amine might be modulated by the solvent's ability to stabilize the resulting cation after an electrophilic attack. nih.govresearchgate.net

Applications of N,n Dimethylpentadecylamine in Advanced Chemical Systems

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and powerful tool in modern synthesis. Within this field, tertiary amines are a prominent class of catalysts, and N,N-Dimethylpentadecylamine is no exception.

As a Brønsted Base Catalyst in Organic Transformations

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Brønsted base, accepting a proton to catalyze a variety of organic transformations. This catalytic activity is harnessed in several industrial processes. For instance, it is employed as an amine catalyst in the curing of epoxy-thiol resins. google.com In these systems, the amine promotes the deprotonation of the thiol groups, enhancing their nucleophilicity and facilitating their reaction with the epoxy moieties to form a cross-linked polymer network. google.com

Furthermore, this compound is utilized as a hydrophobic amine compound in catalyst compositions for the production of rigid polyurethane foams. google.com Its basic nature contributes to the catalysis of the isocyanate-polyol reaction, which is fundamental to the formation of polyurethane. It can also act as a cationic polymerization inhibitor in the production of curable liquid developers. i.moscow

Chiral Analogues in Asymmetric Catalysis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer of a chiral molecule. While specific chiral analogues of this compound are not extensively documented in dedicated studies, the principles of asymmetric organocatalysis using chiral tertiary amines are well-established. rsc.orgwhiterose.ac.ukchinesechemsoc.orgacs.org

The synthesis of chiral tertiary amines can be achieved through various transition-metal catalyzed methods, such as the asymmetric hydrogenation of imines and reductive amination. acs.org These chiral amines can then be employed as catalysts in a range of enantioselective transformations. The introduction of a chiral center into the backbone or as a substituent on the nitrogen atom of a long-chain amine like this compound could lead to novel catalysts for asymmetric reactions. The long alkyl chain might offer unique steric and electronic properties, potentially influencing the stereochemical outcome of the catalyzed reaction. The development of such chiral long-chain amine catalysts represents a promising area for future research.

Ligand Design in Metal-Catalyzed Reactions

In addition to its role in organocatalysis, this compound and related long-chain tertiary amines can act as ligands, coordinating to metal centers to form catalysts for a wide array of chemical transformations.

Coordination Chemistry with Transition Metals

The nitrogen atom of this compound possesses a lone pair of electrons that can be donated to a vacant orbital of a transition metal, forming a coordination complex. The study of such complexes is crucial for understanding their potential catalytic activity. While the specific coordination chemistry of this compound is not extensively detailed, research on analogous long-chain amines provides valuable insights. For example, long-chain primary amines have been used in the post-functionalization of lanthanide complexes through Schiff-base reactions, demonstrating the ability of long aliphatic chains to be incorporated into coordination spheres. academie-sciences.fr

The design of novel transition metal complexes is an active area of research, with machine learning models being developed to predict the properties of new complexes. mit.edu The inclusion of ligands like this compound in these computational studies could lead to the discovery of new catalysts with tailored properties. The long alkyl chain can influence the solubility of the metal complex in nonpolar solvents, which is a critical factor in many catalytic processes. omicsonline.org

Influence of Alkyl Chain on Ligand Performance

The length of the alkyl chain in a tertiary amine ligand can have a profound impact on the performance of the resulting metal catalyst. The pentadecyl group in this compound can exert significant steric hindrance around the metal center, which can influence the selectivity of the catalyzed reaction.

Furthermore, the long alkyl chain affects the solubility of the catalyst. In reactions carried out in nonpolar organic solvents, the long hydrocarbon chain enhances the solubility of the metal complex, leading to a more homogeneous reaction mixture and potentially higher catalytic activity. This principle is utilized in various catalytic systems, including the synthesis of N,N-dimethylalkylamines from alcohols. bohrium.com

The electronic properties of the ligand can also be subtly tuned by the alkyl chain, which in turn can affect the reactivity of the metal center. The interplay between steric and electronic effects, along with solubility considerations, makes the alkyl chain length a critical parameter in the design of effective metal catalysts.

Precursor in Functional Material Synthesis

This compound can serve as a building block or precursor in the synthesis of various functional materials, leveraging its chemical reactivity and long alkyl chain.

One notable application is in the synthesis of N,N-dimethylalkylamine N-oxides. These compounds, which are a class of non-ionic surfactants, can be produced by the oxidation of the corresponding tertiary amine. researchgate.net The resulting amine oxides exhibit interesting surface-active properties and find use in a variety of applications, including as components in detergents and personal care products.

The synthesis of N,N-dimethylalkylamines themselves can be achieved through the reductive amination of fatty acids or their esters, highlighting the connection between renewable feedstocks and these valuable chemical intermediates. uantwerpen.be Furthermore, long-chain alkyl amines are key intermediates in the production of various surfactants and other specialty chemicals. For instance, processes have been developed for the production of long-chain primary alkylamines and dimethylalkylamines from esters using specific catalysts. google.com

The versatility of this compound as a chemical intermediate is further underscored by its use in the synthesis of other functional molecules. For example, it can be a starting material for the production of quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts and biocides. jst.go.jp

Building Block for Polymer Architectures

The use of this compound and similar long-chain tertiary amines is emerging in the field of polymer science. While not typically used as a primary monomer, its structural features allow it to play crucial roles in controlling polymerization processes and in the synthesis of specialized polymer architectures.

Controlled/"living" radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for creating polymers with well-defined molecular weights, low dispersity, and complex architectures like block copolymers. cmu.edumdpi.commdpi.com The efficiency and control in these systems often rely on the careful selection of catalysts, initiators, and ligands. Tertiary amines can function as ligands or catalysts in these processes. For instance, in Cu(0)-mediated RDRP (Reversible Deactivation Radical Polymerization), nitrogen-based ligands are crucial for the disproportionation of copper bromide to generate the active catalyst species. nih.gov The long alkyl chain of this compound can influence the solubility and stability of the catalytic complex, potentially enabling polymerization in specific solvent systems.

Research has shown that this compound can be a component in formulations for liquid developers used in polymerization reactions. googleapis.com Its role often relates to charge control or acting as a stabilizer in the polymerization medium. The ability to create polymers with predictable chain lengths and preserved end-functionalities is a key feature of controlled polymerization, allowing for the subsequent synthesis of more complex structures like block copolymers through sequential monomer addition. cmu.edu

Below is a table summarizing key parameters in controlled polymerization where compounds like this compound could be influential.

| Parameter | Description | Significance in Polymer Architecture |

| Molecular Weight (M_n) | The number average molecular weight of the polymer chains. | A linear increase with monomer conversion indicates a controlled process without significant chain transfer reactions. cmu.edu |

| Dispersity (Đ) | A measure of the distribution of molecular weights in a given polymer sample (Đ = M_w/M_n). | Values close to 1.0 indicate uniform chain growth, a hallmark of controlled polymerization. cmu.edu |

| End-Group Fidelity | The preservation of the active functional group at the end of the polymer chain. | High fidelity is essential for creating block copolymers and other advanced architectures. nih.gov |

| Initiation Rate | The rate at which dormant polymer chains are activated to begin propagation. | Must be comparable to or faster than the propagation rate to ensure all chains grow simultaneously. nih.gov |

Self-Assembly Studies in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. nih.gov The bottom-up approach of designing functional nanoscale objects through self-assembly is a cornerstone of this field. rsc.org this compound is an ideal candidate for such studies due to its amphiphilic character.

The primary driving forces for the self-assembly of such molecules in polar solvents (like water) are:

Hydrophobic Interactions: The long, saturated pentadecyl (C15) chain is hydrophobic and tends to minimize its contact with water molecules, driving aggregation.

Van der Waals Forces: These forces contribute to the stabilization of the packed alkyl chains within the core of the assembly.

Dipole-Dipole and Hydrogen Bonding: The tertiary amine headgroup is polar and can interact with solvent molecules. Upon protonation in acidic conditions, the resulting ammonium cation can form strong hydrogen bonds with counter-ions or solvent molecules, significantly influencing the final supramolecular structure. mdpi.com